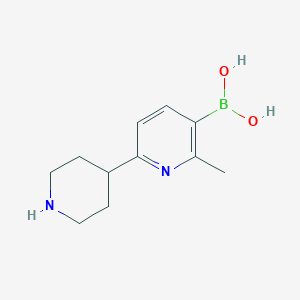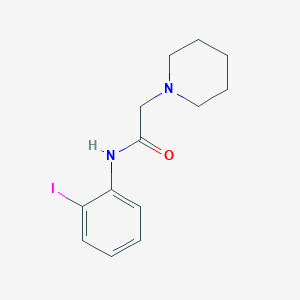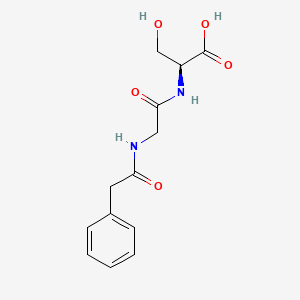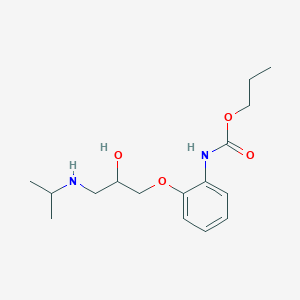
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound features a pyrazine ring, a trifluoromethyl group, and a boronic acid moiety, which collectively contribute to its reactivity and utility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the pyrazine ring or the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions for substitution reactions often involve catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of probes and sensors for biological studies.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby modulating the activity of the target protein. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Pyrazin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid: Unique due to its trifluoromethyl group and boronic acid moiety.
(3-(Pyrazin-2-yl)-5-(methyl)phenyl)boronic acid: Lacks the trifluoromethyl group, which may affect its reactivity and applications.
(3-(Pyridin-2-yl)-5-(trifluoromethyl)phenyl)boronic acid: Contains a pyridine ring instead of a pyrazine ring, leading to different chemical properties.
Uniqueness
The presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry. Additionally, the boronic acid moiety allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C11H8BF3N2O2 |
|---|---|
Poids moléculaire |
268.00 g/mol |
Nom IUPAC |
[3-pyrazin-2-yl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H8BF3N2O2/c13-11(14,15)8-3-7(4-9(5-8)12(18)19)10-6-16-1-2-17-10/h1-6,18-19H |
Clé InChI |
GYABNKAMFOQUPZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082254.png)
![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)


![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)


